molecular formula C13H9Cl2NO2 B12041198 Methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate

Methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate

Katalognummer: B12041198
Molekulargewicht: 282.12 g/mol
InChI-Schlüssel: LMJZLOLWCJOUTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate is an organic compound with the molecular formula C13H9Cl2NO2. This compound is part of the pyridine family, characterized by a pyridine ring substituted with a methyl ester, a chlorine atom, and a 4-chlorophenyl group. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate typically involves the reaction of 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products

    Substitution: Products include various substituted pyridine derivatives.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include reduced pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylate
  • Methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate
  • Methyl 2-(4-chlorophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylate

Uniqueness

Methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C13H9Cl2NO2

Molekulargewicht

282.12 g/mol

IUPAC-Name

methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate

InChI

InChI=1S/C13H9Cl2NO2/c1-18-13(17)9-6-11(16-12(15)7-9)8-2-4-10(14)5-3-8/h2-7H,1H3

InChI-Schlüssel

LMJZLOLWCJOUTG-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=NC(=C1)Cl)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.